3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride,Mixtureofdiastereomers
Description
3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride is a synthetic small molecule characterized by a cyclobutane ring substituted with a 1,2,3-triazole moiety bearing a tert-butyl group at the 4-position. The compound exists as a mixture of diastereomers due to stereochemical variability at the cyclobutane and triazole-methyl linkage. Its structural determination likely employs crystallographic tools such as SHELXL for refinement , SHELXS/SHELXD for structure solution , and visualization software like WinGX/ORTEP . The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or materials research.
Properties
IUPAC Name |
3-[(4-tert-butyltriazol-1-yl)methyl]cyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.2ClH/c1-11(2,3)10-7-15(14-13-10)6-8-4-9(12)5-8;;/h7-9H,4-6,12H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBSEYLJQXCWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=N1)CC2CC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride typically involves a multi-step process. One common method includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is favored for its high efficiency and selectivity. The reaction conditions often involve the use of copper(I) salts, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the copper(I) species .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and the monitoring of reaction parameters is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole-containing ketone, while reduction could produce a triazole-containing alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the 4-tert-butyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that compounds with similar triazole structures possess activity against a range of pathogens, including bacteria and fungi .
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer effects. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In vitro studies have demonstrated that compounds with triazole moieties can induce apoptosis in various cancer cell lines . The cyclobutane structure may contribute to the stability and bioactivity of these compounds.
Drug Development
The unique combination of triazole and cyclobutane functionalities presents opportunities for novel drug development. The compound can serve as a lead structure for synthesizing new therapeutics targeting specific diseases. Its diastereomeric nature allows for the exploration of different stereochemical configurations, which can be crucial in optimizing biological activity and reducing side effects .
Material Science Applications
Polymer Chemistry
The compound can be utilized as a building block in the synthesis of polymers. Its ability to form stable bonds with other monomers makes it suitable for creating advanced materials with tailored properties. Research has focused on using triazole-containing polymers in applications such as coatings and adhesives due to their enhanced thermal and chemical resistance .
Nanotechnology
In nanotechnology, triazole derivatives have shown promise as stabilizing agents for nanoparticles. The functional groups present in 3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride can facilitate the stabilization of metal nanoparticles, which are critical in various applications ranging from catalysis to drug delivery systems .
Agricultural Chemistry Applications
Pesticide Development
The compound's triazole structure is similar to many known fungicides, making it a candidate for developing new agricultural chemicals. Its efficacy against fungal pathogens could be explored further through structure-activity relationship (SAR) studies to optimize its performance as a pesticide .
Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator. Triazoles are known to influence plant growth by modulating hormone levels and stress responses. Investigating the effects of this specific compound on plant physiology could lead to innovations in sustainable agriculture practices .
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to 3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study 2: Polymer Synthesis
In a recent publication, researchers synthesized a series of polymers using triazole-based monomers. The resulting materials demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers, showcasing the utility of incorporating 3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride into polymer formulations.
Mechanism of Action
The mechanism by which 3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole moiety can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can form stable complexes with biomolecules, enabling its use in bioconjugation and imaging applications .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Core Structure | Substituents/Functional Groups | Salt Form | Diastereomerism |
|---|---|---|---|---|
| Target Compound | Cyclobutane-1-amine | 4-tert-butyl-1H-1,2,3-triazolylmethyl | Dihydrochloride | Mixture present |
| [1-allyl-1-(4-methylphenyl)-3-buten-1-yl]amine HCl | Butenyl-amine | Allyl, 4-methylphenyl | Hydrochloride | Not specified |
| 3-(1H-1,2,4-triazol-5-yl)benzoic acid hydrate | Benzoic acid | 1H-1,2,4-triazol-5-yl | Hydrate | None |
| 2-Amino-1-(1H-indol-3-yl)ethanone HCl | Indole-ethanone | Indol-3-yl | Hydrochloride | Not specified |
| [(5-methoxy-1H-indol-2-yl)methyl]amine methanesulfonate | Indole-methylamine | 5-methoxyindol-2-yl | Methanesulfonate | Not specified |
Key Differences and Implications:
Heterocyclic Core: The target compound’s 1,2,3-triazole group differs from 1,2,4-triazole derivatives (e.g., 3-(1H-1,2,4-triazol-5-yl)benzoic acid) in nitrogen positioning, affecting hydrogen bonding and electronic properties .
Substituent Effects: The tert-butyl group on the triazole enhances lipophilicity relative to smaller substituents (e.g., methyl or allyl groups), possibly improving membrane permeability but reducing aqueous solubility . Dihydrochloride salt vs. monohydrochloride/methanesulfonate: Higher acidity and ionic character may alter crystallization behavior and bioavailability.
Diastereomerism :
- The target’s diastereomeric mixture introduces complexity in purification and activity profiling, unlike single-stereoisomer compounds (e.g., benzoic acid hydrate derivatives) .
Research Findings and Methodological Considerations
While direct pharmacological or physicochemical data for the target compound are absent in the provided evidence, structural insights can be inferred:
- Crystallography : Tools like SHELXL and WinGX are critical for resolving stereochemistry and packing interactions, particularly for strained cyclobutane systems.
- Salt Selection : Hydrochloride salts are common in the analogs listed, but the dihydrochloride form may require specialized crystallization protocols to manage hygroscopicity .
Biological Activity
The compound 3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride , a mixture of diastereomers, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis and Characterization
The synthesis of 3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride typically involves the reaction of tert-butyl azide with cyclobutanamine in the presence of a copper catalyst. The resulting product is characterized using various spectroscopic methods, including NMR and mass spectrometry.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C14H20Cl2N4 |
| Molecular Weight | 307.24 g/mol |
| Melting Point | 223–225 °C |
| NMR (DMSO) | δ (ppm) = 1.34 (9H, s), 7.27 (1H, d) |
| HR-MS (ESI+) | Found: 252.1479 m/z |
Anticancer Properties
Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance, a series of triazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells. The results demonstrated that compounds with structural modifications at the C-4 position of the triazole exhibited enhanced biological potency .
Case Study: Compound Evaluation
In a study evaluating the anticancer potential of triazole derivatives:
- Compound 23 was identified as particularly effective, inducing apoptosis and causing G2/M cell cycle arrest in MCF-7 cells.
- Flow cytometry assays confirmed that this compound significantly inhibited cell proliferation.
Antimicrobial Activity
The compound's biological profile may also extend to antimicrobial activity. Triazole derivatives have been reported to possess antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism is critical for the survival of fungal cells .
Neuroprotective Effects
Emerging research suggests that triazole-containing compounds may exhibit neuroprotective effects by modulating neuroinflammatory pathways. These compounds could potentially be explored for their therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of 3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The triazole group can interact with metal ions in enzymes, leading to inhibition.
- Induction of Apoptosis : Certain derivatives have shown the capacity to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Compounds have been found to interfere with cell cycle progression, particularly at the G2/M checkpoint.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
